molecular formula C4H3NaO4 B1232543 Monosodium fumarate CAS No. 5873-57-4

Monosodium fumarate

Cat. No. B1232543
CAS RN: 5873-57-4
M. Wt: 138.05 g/mol
InChI Key: VRVKOZSIJXBAJG-TYYBGVCCSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monosodium fumarate, also known as sodium fumarate, is a white crystalline powder . It is odorless and has a special taste . It is the monosodium salt prepared by the reaction of fumaric acid and sodium hydroxide . It is used as a buffering agent, acidulant, and flavoring enhancer .


Synthesis Analysis

Monosodium fumarate is synthesized by the reaction of fumaric acid and sodium hydroxide . In a study, the fumarate biosynthetic pathway involving reductive reactions of the tricarboxylic acid cycle was introduced in S. cerevisiae by a series of simple genetic modifications .


Molecular Structure Analysis

The molecular formula of monosodium fumarate is C4H3NaO4 . It has an average mass of 138.054 Da and a monoisotopic mass of 137.992905 Da .


Chemical Reactions Analysis

A study investigated the thermal dehydration reactions of monosodium L-glutamate monohydrate (MSG-MH) as an example of the thermal decomposition of solids accompanied by liquefaction . The thermal dehydration of MSG-MH occurs via two mass-loss processes comprising the elimination of crystalline water and intramolecular dehydration .


Physical And Chemical Properties Analysis

Monosodium fumarate is a white crystalline powder . It is odorless and has a special taste . The molecular formula of monosodium fumarate is C4H3NaO4 .

Scientific Research Applications

Food Industry: Acidulant

Monosodium fumarate (MONOFUMAR™) is extensively utilized as an acidulant in the food industry. It’s particularly used in products like juice, baking powder for bread and cakes, and seasonings . Its role as an acidulant helps to maintain the fresh flavor of fruit juices by preserving the oxidation-reduction potential required for fresh juice, thus keeping the natural taste intact .

Beverage Enhancement: Solubility and Flavor

In beverages, monosodium fumarate’s excellent solubility compared to ordinary fumaric acid makes it a preferred choice. It dissolves 10 times better in water, which is especially beneficial for drinks where clarity and solubility are essential . Additionally, when used with citric acid, it provides an excellent acidic taste, enhancing the overall flavor profile of the beverage .

Preservation of Natural Acidity in Fruit Juices

Adding monosodium fumarate during the manufacturing of fruit juice helps preserve the natural and mild acidic taste of the juice. This is due to its buffer effect, which maintains the natural acidity that is often lost during juice processing .

Metabolic Engineering: Microbial Production

Monosodium fumarate is also significant in the field of metabolic engineering. It’s used in the microbial production of L-aspartate and its derivatives, which are important in synthesizing various biochemicals. The metabolic engineering of microorganisms involves optimizing their metabolic pathways to enhance the production of these compounds .

Pharmaceutical Applications: Biochemical Synthesis

In pharmaceuticals, monosodium fumarate can be used as a precursor or an intermediate in the synthesis of certain drugs. Its properties can be leveraged in the development of medications that require a stable acidulant or a compound with specific solubility characteristics .

Research and Development: Chemical Properties

The chemical structure and properties of monosodium fumarate, such as its double bond and reduction action, are of interest in research and development. Scientists study these properties to understand and develop new applications in various fields, including materials science and biochemistry .

Mechanism of Action

Monosodium fumarate is used as a food additive, widely appreciated amongst the beverage industry, used as an acidity regulator and flavor enhancer . The addition of monosodium fumarate produces a suitable resolution effect by the double bond formation, preserving necessary oxidation-reduction, and thus maintaining the fresh flavor .

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Future Directions

The future outlook of the Monosodium Fumarate (MSF) market is promising, as there is a growing demand for food preservatives that can extend the shelf life of products while maintaining their quality and taste . The global market for Monosodium Fumarate (MSF) is expected to witness significant growth in the coming years .

properties

IUPAC Name

sodium;(E)-4-hydroxy-4-oxobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O4.Na/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+1/p-1/b2-1+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVKOZSIJXBAJG-TYYBGVCCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)[O-])C(=O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/C(=O)[O-])\C(=O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

110-16-7 (Parent)
Record name Sodium maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018016198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70873768
Record name Monosodium fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Monosodium fumarate

CAS RN

5873-57-4, 18016-19-8, 7704-73-6
Record name Sodium fumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005873574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018016198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenedioic acid (2Z)-, sodium salt (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Monosodium fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Maleic acid, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.097
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Fumaric acid, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.842
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sodium hydrogen fumarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.032
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F11949924I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Monosodium fumarate
Reactant of Route 2
Monosodium fumarate
Reactant of Route 3
Monosodium fumarate
Reactant of Route 4
Monosodium fumarate
Reactant of Route 5
Monosodium fumarate
Reactant of Route 6
Reactant of Route 6
Monosodium fumarate

Q & A

ANone: Research indicates that monosodium fumarate can alter the rumen microbial ecosystem and fermentation processes in sheep. Specifically, it has been shown to:

  • Decrease ammonia nitrogen concentration: This suggests a potential improvement in nitrogen utilization efficiency in sheep. [], []
  • Modulate volatile fatty acid (VFA) production: Studies show a decrease in the acetate to propionate ratio, which might impact energy metabolism. [], []
  • Influence microbial populations: While not directly affecting fungi or Ruminococcus flavefaciens, it decreases protozoa, methanogens, Fibrobacter succinogenes, and Butyrivibrio fibrisolvens populations. [], []

A: Yes, studies suggest that monosodium fumarate, particularly when combined with essential oils or their active components, can significantly reduce methane production in in vitro rumen fermentation models. [], [] This effect is attributed to:

  • Direct inhibition of methanogens: Monosodium fumarate acts as a hydrogen sink, diverting hydrogen away from methane production. []
  • Synergistic effects with essential oils: The combination with essential oils enhances the methane-inhibiting effect, possibly due to the combined impact on methanogens and protozoa. [], []

ANone: The solubility of monosodium fumarate is influenced by various factors, including:

  • Solvent type: Studies have investigated its solubility in various neat and binary solvent systems. []
  • Temperature: Like most solutes, its solubility generally increases with temperature. []
  • pH: The pH of the solution influences the ionization state of monosodium fumarate, affecting its solubility. []
  • Presence of other solutes: The presence of glucose has minimal impact, while ethanol can affect the solubility of both fumaric acid and its sodium salts. []

A: The crystal structure of sodium hydrogen fumarate has been determined using X-ray crystallography. Key features include: []

  • Triclinic unit cell: The crystal belongs to the triclinic crystal system. []
  • Hydrogen bonding: Fumarate groups are linked by hydrogen bonds in chains along a specific axis. []
  • Non-planar fumarate group: Unlike the planar structure of fumaric acid, the fumarate group in sodium hydrogen fumarate is non-planar with one COOH group twisted out of plane. []

A: While monosodium fumarate is generally considered safe as a food additive, its potential to promote the growth of Campylobacter concisus warrants further investigation. [] This is particularly relevant in the context of inflammatory bowel disease (IBD), where both dietary factors and C. concisus have been implicated. Further research is needed to determine if dietary intake of fumaric acid and its sodium salts could influence the composition of the gut microbiome and potentially exacerbate IBD symptoms in susceptible individuals. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.